molecular formula C20H25N5O5S B12248191 N-(1-{1-[4-(morpholine-4-sulfonyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide

N-(1-{1-[4-(morpholine-4-sulfonyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide

Cat. No.: B12248191
M. Wt: 447.5 g/mol
InChI Key: ZZZAKVMLVHJGJP-UHFFFAOYSA-N
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Description

N-(1-{1-[4-(morpholine-4-sulfonyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide is a complex organic compound that features a combination of morpholine, benzoyl, pyrrolidine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[4-(morpholine-4-sulfonyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the pyrrolidine and pyrazole intermediates separately, followed by their coupling with the morpholine-4-sulfonylbenzoyl moiety under specific reaction conditions. The final step involves the acylation of the pyrazole ring with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[4-(morpholine-4-sulfonyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-{1-[4-(morpholine-4-sulfonyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, particularly in the context of signal transduction pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-{1-[4-(morpholine-4-sulfonyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Shares the acetamide group and has similar biological activities.

    4-benzoylphenoxy derivatives: Contains the benzoyl group and exhibits comparable chemical reactivity.

    Indole-3-carbaldehyde derivatives: Features the indole moiety and is used in similar research applications.

Uniqueness

N-(1-{1-[4-(morpholine-4-sulfonyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide is unique due to its combination of morpholine, benzoyl, pyrrolidine, and pyrazole moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and other scientific research fields.

Properties

Molecular Formula

C20H25N5O5S

Molecular Weight

447.5 g/mol

IUPAC Name

N-[1-[1-(4-morpholin-4-ylsulfonylbenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide

InChI

InChI=1S/C20H25N5O5S/c1-15(26)22-17-12-21-25(13-17)18-6-7-23(14-18)20(27)16-2-4-19(5-3-16)31(28,29)24-8-10-30-11-9-24/h2-5,12-13,18H,6-11,14H2,1H3,(H,22,26)

InChI Key

ZZZAKVMLVHJGJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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